molecular formula C13H12ClF6NO2S B2384092 1-(4-Chlorobenzenesulfonyl)-3,5-bis(trifluoromethyl)piperidine CAS No. 2059513-03-8

1-(4-Chlorobenzenesulfonyl)-3,5-bis(trifluoromethyl)piperidine

Cat. No.: B2384092
CAS No.: 2059513-03-8
M. Wt: 395.74
InChI Key: GOGXGNYZSYWCKW-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-3,5-bis(trifluoromethyl)piperidine is a complex organic compound known for its unique chemical structure and properties. This compound features a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and two trifluoromethyl groups. The presence of these functional groups imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzenesulfonyl)-3,5-bis(trifluoromethyl)piperidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with a piperidine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzenesulfonyl)-3,5-bis(trifluoromethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Fluorination reactions often require specialized fluorinating agents and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various sulfonamide derivatives, while oxidation and reduction can lead to different piperidine derivatives .

Scientific Research Applications

1-(4-Chlorobenzenesulfonyl)-3,5-bis(trifluoromethyl)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-3,5-bis(trifluoromethyl)piperidine involves its interaction with specific molecular targets. The sulfonyl and trifluoromethyl groups can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Chlorobenzenesulfonyl)-3,5-bis(trifluoromethyl)piperidine is unique due to the combination of its functional groups, which impart distinct chemical reactivity and biological activity. This makes it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-3,5-bis(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClF6NO2S/c14-10-1-3-11(4-2-10)24(22,23)21-6-8(12(15,16)17)5-9(7-21)13(18,19)20/h1-4,8-9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGXGNYZSYWCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF6NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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